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molecular formula C12H16BrF2N B8426340 (4-Bromo-2,6-difluoro-benzyl)-(3-methyl-butyl)-amine

(4-Bromo-2,6-difluoro-benzyl)-(3-methyl-butyl)-amine

Cat. No. B8426340
M. Wt: 292.16 g/mol
InChI Key: UJQAESCSJZMXOZ-UHFFFAOYSA-N
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Patent
US07615651B2

Procedure details

4-Bromo-2,6-difluoro-benzaldehyde (I-1a: 30 g) and isoamyl amine (13 g) were combined in dichloroethane (1 L) at ambient temperature. After stirring for 2 hours, sodium triacetoxyborohydride (144 g) was added to the reaction mixture. After stirring overnight, the reaction mixture was treated with a 2 M aqueous potassium hydroxide solution. The layers were separated and the organic phase dried over magnesium sulfate before being filtered and concentrated with a rotary evaporator to provide the title compound (I-1b) as an oil, which was used in the subsequent transformation without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
144 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:5]([CH:6]=O)=[C:4]([F:11])[CH:3]=1.[CH2:12]([NH2:17])[CH2:13][CH:14]([CH3:16])[CH3:15].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[K+]>ClC(Cl)C>[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:5]([CH2:6][NH:17][CH2:12][CH2:13][CH:14]([CH3:16])[CH3:15])=[C:4]([F:11])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C(=C1)F)F
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C(CC(C)C)N
Step Three
Name
Quantity
144 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
ClC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
before being filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(CNCCC(C)C)C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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